molecular formula C8H11NO3 B12578884 4-Pentynoic acid, 2-(acetylamino)-, methyl ester CAS No. 290367-37-2

4-Pentynoic acid, 2-(acetylamino)-, methyl ester

Cat. No.: B12578884
CAS No.: 290367-37-2
M. Wt: 169.18 g/mol
InChI Key: CBIRPVNVOZYSJM-UHFFFAOYSA-N
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Description

4-Pentynoic acid, 2-(acetylamino)-, methyl ester is an organic compound with the molecular formula C8H11NO3. This compound is characterized by the presence of a pentynoic acid backbone with an acetylamino group and a methyl ester functional group. It is a derivative of pentynoic acid and is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Pentynoic acid, 2-(acetylamino)-, methyl ester typically involves the esterification of 4-pentynoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4-Pentynoic acid, 2-(acetylamino)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The acetylamino group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Pentynoic acid, 2-(acetylamino)-, methyl ester is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: This compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-Pentynoic acid, 2-(acetylamino)-, methyl ester involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity and function. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

4-Pentynoic acid, 2-(acetylamino)-, methyl ester can be compared with similar compounds such as:

    2-Pentenoic acid, 4-methyl-, methyl ester: This compound has a similar ester functional group but differs in the position and type of substituents.

    Methyl 4-pentenoate: Another ester derivative with a different carbon chain structure.

    4-Pentenoic acid, 2-methyl-, heptadecyl ester: This compound has a longer carbon chain and different functional groups, leading to different chemical properties and applications.

Properties

IUPAC Name

methyl 2-acetamidopent-4-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-4-5-7(8(11)12-3)9-6(2)10/h1,7H,5H2,2-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIRPVNVOZYSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC#C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476994
Record name 4-Pentynoic acid, 2-(acetylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290367-37-2
Record name 4-Pentynoic acid, 2-(acetylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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